![molecular formula C15H11F3N4 B15214150 4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]- CAS No. 899829-98-2](/img/structure/B15214150.png)
4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine is a heterocyclic compound with significant biological activities. It belongs to the quinazoline family, which is known for its broad spectrum of pharmacological properties, including anticancer, antifungal, anti-inflammatory, and antibacterial activities . The compound’s structure consists of a quinazoline core with a trifluoromethyl group attached to the phenyl ring, enhancing its biological efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common method starts with 4-chloro-7-fluoro-6-nitro-quinazoline, which undergoes nucleophilic substitution with phenylamine, followed by reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-yield reactions and cost-effective reagents to ensure efficient manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinazoline core, potentially altering its biological activity.
Reduction: Reduction reactions are used in the synthesis process to convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include phenylamine for nucleophilic substitution and reducing agents like hydrogen gas or metal catalysts for reduction reactions. The conditions often involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, each with unique biological activities. These derivatives can be further modified to enhance their pharmacological properties.
Aplicaciones Científicas De Investigación
N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing other biologically active quinazoline derivatives.
Biology: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are crucial for cell signaling pathways involved in cancer progression. By binding to these targets, the compound can disrupt cellular processes, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Afatinib: Another quinazoline derivative used as an anticancer agent.
Gefitinib: Known for its effectiveness in treating non-small cell lung cancer.
Osimertinib: A potent inhibitor of epidermal growth factor receptor (EGFR) mutations.
Uniqueness
N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine is unique due to its trifluoromethyl group, which enhances its biological activity and stability. This modification can lead to improved pharmacokinetic properties and increased efficacy compared to other quinazoline derivatives .
Propiedades
Número CAS |
899829-98-2 |
|---|---|
Fórmula molecular |
C15H11F3N4 |
Peso molecular |
304.27 g/mol |
Nombre IUPAC |
4-N-[4-(trifluoromethyl)phenyl]quinazoline-4,6-diamine |
InChI |
InChI=1S/C15H11F3N4/c16-15(17,18)9-1-4-11(5-2-9)22-14-12-7-10(19)3-6-13(12)20-8-21-14/h1-8H,19H2,(H,20,21,22) |
Clave InChI |
FFWFKAKTUZKUJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)NC2=NC=NC3=C2C=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


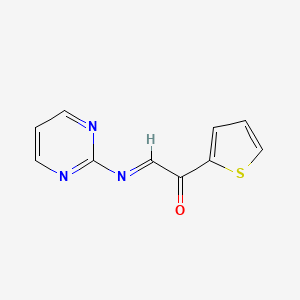
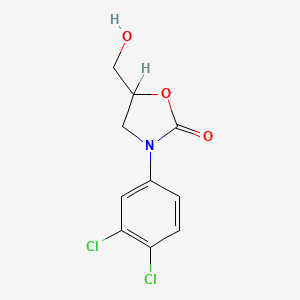
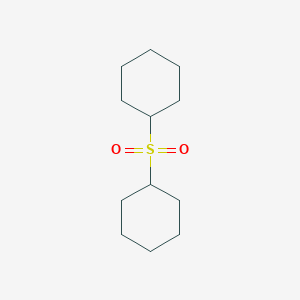
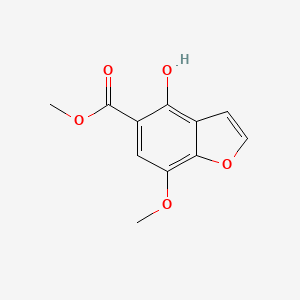
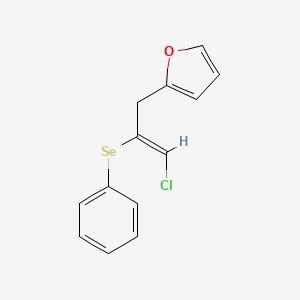
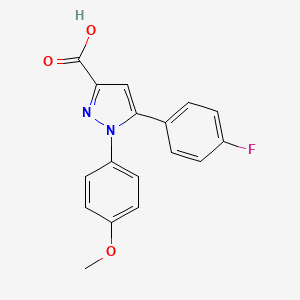
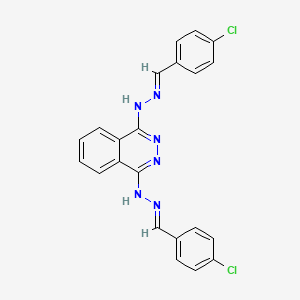
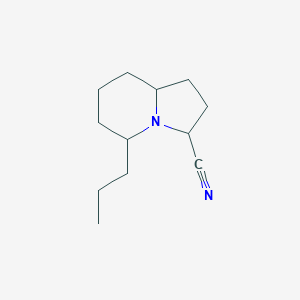
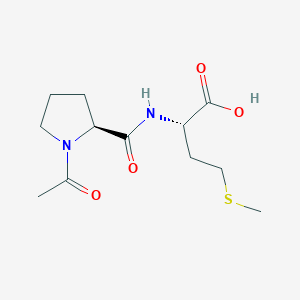
![2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol](/img/structure/B15214145.png)

![(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B15214154.png)
![5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214164.png)

